molecular formula C23H25N3O2S B2641552 N1-(3,5-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894012-77-2

N1-(3,5-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B2641552
CAS RN: 894012-77-2
M. Wt: 407.53
InChI Key: NVXXXFXRSALPBJ-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including agriculture and medicine.

Scientific Research Applications

Catalysis and Synthetic Applications

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has been identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process leads to the formation of internal alkynes, showcasing a significant advancement in the domain of catalysis and synthetic organic chemistry. The efficiency of this catalytic system, requiring only 3 mol % CuCl and DMPPO, underlines the potential of similar compounds for broad applicability in synthetic methodologies (Chen, Li, Xu, & Ma, 2023).

Anticancer Activity

Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, synthesized through a one-pot three-component method, has shown moderate to high levels of antitumor activities against various cancer cell lines. This study highlights the potential of structurally related compounds in the development of new anticancer agents. The mechanism of action for these compounds involves cell cycle arrest and induction of apoptosis, indicating a promising avenue for further exploration in cancer therapy (Fang et al., 2016).

Immunobiology and Cytotoxicity

The evaluation of poly(2-oxazolines) for cell cytotoxicity highlighted non-cytotoxic properties for polymers derived from 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline, with increased cell viability observed at higher molar masses. These findings support the use of such polymers in biomedical applications, indicating low cytotoxicity and potential for drug delivery systems or immunobiology applications. The study also explored the immunosuppressive effects of selected copolymers, providing insights into their interaction with macrophages and impact on phagocytic and metabolic activities (Kronek et al., 2011).

Materials Science

In the realm of materials science, the design and synthesis of novel polymers with specific functional groups have been explored for their optoelectronic properties. For example, the study of 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives for their charge-transporting and linear optical properties demonstrates the potential of these materials in photonic devices. The investigation into their nonlinear optical properties further suggests applications in optical limiting due to an effective three-photon absorption process (Wang et al., 2006).

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14-5-7-18(8-6-14)23-25-17(4)20(29-23)9-10-24-21(27)22(28)26-19-12-15(2)11-16(3)13-19/h5-8,11-13H,9-10H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXXXFXRSALPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,5-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

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